[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone
Brand Name: Vulcanchem
CAS No.: 1326874-15-0
VCID: VC5289274
InChI: InChI=1S/C24H20Cl2N6O/c25-18-6-8-20(9-7-18)32-23(17-3-2-10-27-16-17)22(28-29-32)24(33)31-13-11-30(12-14-31)21-5-1-4-19(26)15-21/h1-10,15-16H,11-14H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Molecular Formula: C24H20Cl2N6O
Molecular Weight: 479.37

[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone

CAS No.: 1326874-15-0

Cat. No.: VC5289274

Molecular Formula: C24H20Cl2N6O

Molecular Weight: 479.37

* For research use only. Not for human or veterinary use.

[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone - 1326874-15-0

Specification

CAS No. 1326874-15-0
Molecular Formula C24H20Cl2N6O
Molecular Weight 479.37
IUPAC Name [4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Standard InChI InChI=1S/C24H20Cl2N6O/c25-18-6-8-20(9-7-18)32-23(17-3-2-10-27-16-17)22(28-29-32)24(33)31-13-11-30(12-14-31)21-5-1-4-19(26)15-21/h1-10,15-16H,11-14H2
Standard InChI Key VGEAIGMZVJLYFE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5

Introduction

Chemical Identity and Structural Features

The molecular identity of [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone is defined by its systematic IUPAC name and precise structural attributes. The compound’s formula, C24H20Cl2N6O, reflects the integration of two chlorophenyl groups, a piperazine ring, a 1,2,3-triazole core, and a pyridine substituent. Key physicochemical properties are summarized below:

PropertyValue
CAS Number1326874-15-0
Molecular Weight479.37 g/mol
IUPAC Name[4-(3-Chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
InChI KeyVGEAIGMZVJLYFE-UHFFFAOYSA-N

The structural complexity arises from the methanone bridge linking the piperazine and triazole units, while the 3-chlorophenyl and 4-chlorophenyl groups introduce steric and electronic modifications that influence molecular interactions. The pyridine ring at the triazole’s 5-position further enhances the compound’s potential for π-π stacking and hydrogen bonding, critical for target engagement in biological systems.

Synthesis and Characterization

Synthetic Methodology

The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone involves multi-step organic reactions optimized for yield and purity. While detailed protocols remain proprietary, general approaches include:

  • Precursor Preparation: Functionalization of chlorophenyl derivatives to generate intermediates such as 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde.

  • Coupling Reactions: Condensation of the triazole-carbaldehyde with 4-(3-chlorophenyl)piperazine under nucleophilic acyl substitution conditions, facilitated by coupling agents like EDCl/HOBt.

  • Purification: Sequential chromatography and recrystallization to isolate the methanone product.

Analytical Characterization

Structural validation employs advanced spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of distinct proton environments, including aromatic signals from chlorophenyl (δ 7.2–7.8 ppm) and pyridine (δ 8.1–8.9 ppm) groups, alongside piperazine methylene resonances (δ 2.5–3.5 ppm).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmacological evaluations.

  • Mass Spectrometry: High-resolution ESI-MS corroborates the molecular ion peak at m/z 479.37 ([M+H]+).

Comparative Analysis with Related Compounds

The compound’s dual piperazine-triazole architecture places it within a broader class of bioactive molecules. Key comparisons include:

CompoundStructureReported Activity
4-(4-Chlorophenyl)piperazin-1-ylmethanoneSingle piperazine-chlorophenyl systemAntidepressant effects in murine models.
FluconazoleBis-triazole antifungalCYP51 inhibition, treating candidiasis.
AripiprazolePiperazine-quinolinone antipsychoticD2 partial agonism, schizophrenia therapy.

This compound’s structural hybridity may synergize the neuropharmacological profile of piperazines with the antimicrobial robustness of triazoles, though in vitro and in vivo studies are needed to confirm these effects.

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